molecular formula C11H12BrN B1288148 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine CAS No. 91347-99-8

4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine

Cat. No.: B1288148
CAS No.: 91347-99-8
M. Wt: 238.12 g/mol
InChI Key: FDRGGAPHXGEHPI-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine is a useful research compound. Its molecular formula is C11H12BrN and its molecular weight is 238.12 g/mol. The purity is usually 95%.
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Scientific Research Applications

Crystal Structures and Molecular Interactions

  • Structural Analysis : The molecule has been used in studies to understand its crystal structure and molecular interactions. For example, Naghiyev et al. (2022) analyzed 2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile, highlighting various hydrogen bonding patterns and molecular conformations (Naghiyev et al., 2022). Similarly, Xiang (2009) synthesized and characterized a related compound, providing insights into molecular conformations and interactions (Xiang, 2009).

Neuroprotection Studies

  • Neuroprotective Effects : Research by Muralikrishnan and Mohanakumar (1998) investigated the neuroprotective effects of bromocriptine against neurotoxicity induced by a similar compound in mice, contributing to the understanding of neurological disorders (Muralikrishnan & Mohanakumar, 1998).

Synthesis and Pharmacology

  • Chemical Synthesis and Drug Development : Mateeva et al. (2005) reviewed the synthesis and pharmacological properties of tetrahydropyridine derivatives, which are crucial for designing new drugs (Mateeva, Winfield, & Redda, 2005). Similarly, Ishida et al. (2005) demonstrated the role of a 4-phenyl-1,2,3,6-tetrahydropyridine fragment in enhancing the potency of PARP-1 inhibitors, a class of drugs used in cancer therapy (Ishida et al., 2005).

Novel Synthesis Methods

  • Innovative Synthesis Approaches : Research by Chang et al. (2010) presented a novel method for synthesizing 3-N-substituted 4-aryl-1,2,3,6-tetrahydropyridine, showcasing advancements in chemical synthesis techniques (Chang et al., 2010).

Application in Analyzing Neurotoxicity

  • Neurotoxicity Research : The compound has been instrumental in understanding the neurotoxic potential of related substances, as shown in studies like Zimmerman et al. (1986), which characterized the neurotoxicity of variants of MPTP, a neurotoxin (Zimmerman et al., 1986).

Exploration of Biochemical Reactions

  • Biochemical Reaction Studies : Shibuya et al. (1988) investigated the photochemical reactions of 1,4-dihydropyridines in deaerated media, providing insight into complex chemical transformations (Shibuya, Nabeshima, Nagano, & Maeda, 1988).

Medicinal Chemistry

  • Medicinal Chemistry Applications : The compound and its derivatives have been studied for their potential medicinal applications. For instance, Gad-Elkareem et al. (2011) synthesized new thio-substituted derivatives and evaluated their antimicrobial activities (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Biochemical Analysis

Biochemical Properties

4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P-450-dependent monooxygenases, which are crucial for the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of acetylcholinesterase, an enzyme critical for the breakdown of acetylcholine in the nervous system . This modulation can lead to changes in cell signaling and neurotransmission, impacting overall cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, altering their conformation and activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to a decrease in its efficacy over time . Long-term exposure to this compound in in vitro or in vivo studies has also been associated with changes in cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition, cellular damage, and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage level.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P-450, which play a crucial role in its metabolism . These interactions can lead to the formation of various metabolites, which may have different biological activities compared to the parent compound. The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active or passive transport mechanisms, depending on its physicochemical properties . Once inside the cell, it can bind to various intracellular proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound has been found to localize within mitochondria, where it can interact with mitochondrial proteins and influence mitochondrial function . The targeting of this compound to specific subcellular compartments may be mediated by targeting signals or post-translational modifications that direct it to these locations.

Properties

IUPAC Name

4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-5,13H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDRGGAPHXGEHPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594976
Record name 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91347-99-8
Record name 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4-(4-Bromophenyl)-4-piperidinol (68 g, 0.27 mol) was added in small portions to a solution of trifluoroacetic acid (205 ml) at r.t. and the mixture was heated at 90° C. for 2 hr. Solvents were then removed in vacuum to give 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine as pale yellow oil. The yellow oil was used in the next step without further purification.
Quantity
68 g
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205 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine

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